molecular formula C7H15BN2O4 B2559940 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate CAS No. 2096334-18-6

1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate

Cat. No.: B2559940
CAS No.: 2096334-18-6
M. Wt: 202.02
InChI Key: JYFMKTBMMXKIEE-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate (CAS 2096334-18-6) is a high-purity boronic acid derivative supplied with a typical purity of 95% . This organoboron compound is a valuable building block in synthetic and medicinal chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for creating biaryl and heterobiaryl linkages in pharmaceutical and agrochemical research . The compound is characterized by its molecular formula of C7H15BN2O4 and a molecular weight of 202.02 g/mol for the dihydrate form . The cyclopropylmethyl substituent on the pyrazole ring can impart unique steric and electronic properties to the molecule, potentially influencing the metabolic stability and biological activity of resulting compounds. As a stable, crystalline solid, it should be stored in a freezer, under -20°C, to maintain its integrity and purity over time . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to refer to the available Safety Data Sheet (SDS) for safe handling and disposal information.

Properties

IUPAC Name

[2-(cyclopropylmethyl)pyrazol-3-yl]boronic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2.2H2O/c11-8(12)7-3-4-9-10(7)5-6-1-2-6;;/h3-4,6,11-12H,1-2,5H2;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFMKTBMMXKIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1CC2CC2)(O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate typically involves the reaction of cyclopropylmethyl hydrazine with a suitable boronic acid precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to obtain the dihydrate form, ensuring the compound’s stability and usability in various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce boronic alcohols .

Scientific Research Applications

Medicinal Chemistry

1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid has been investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development:

  • Enzyme Inhibition : The compound can form reversible covalent bonds with active site residues of enzymes, modulating their activity. This mechanism is crucial in designing inhibitors for specific diseases.
  • Antiparasitic Activity : Studies have shown that modifications in the pyrazole structure can enhance biological activity against parasitic infections, indicating its potential as an antiparasitic drug .

Organic Synthesis

The compound serves as an essential building block in organic synthesis:

  • Formation of Complex Molecules : It is utilized in the synthesis of heterocycles and other complex organic structures, expanding the toolkit available to synthetic chemists.
  • Cross-Coupling Reactions : It participates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds that are vital for constructing diverse organic compounds .

Materials Science

In materials science, 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid is explored for its role in developing advanced materials:

  • Catalytic Applications : The compound acts as a catalyst in various industrial processes, facilitating reactions that require specific reactivity patterns due to its unique structure.
  • Polymer Chemistry : Its boronic acid functionality allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength .

Case Study 1: Antiparasitic Activity

Research indicated that derivatives of pyrazole boronic acids exhibited varying degrees of antiparasitic activity. For instance, modifications on the pyrazole ring led to compounds with improved pIC50 values against Leishmania infantum. This suggests that structural optimization can enhance therapeutic efficacy against specific pathogens .

Case Study 2: Organic Synthesis Efficiency

A study demonstrated the effectiveness of using 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid in Suzuki coupling reactions. The compound facilitated high yields in synthesizing biaryl compounds under mild conditions, showcasing its utility as a versatile reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Boronic Acid Derivatives

Table 1: Key Pyrazole Boronic Acid Analogues
Compound Name Substituents Molecular Weight (g/mol) Purity/Storage Key Applications/Notes References
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate Cyclopropylmethyl (1-position), B(OH)₂ (5-position) ~183.04 (anhydrous) + 18 (dihydrate) 97% (Kanto Reagents); stored at 0–6°C Suzuki couplings, medicinal chemistry intermediates
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester THP-protected, pinacol ester 278.15 >98.0%(GC); stored at 0–6°C Stabilized boronic ester for coupling reactions
(1-Methyl-1H-pyrazol-5-yl)boronic acid Methyl (1-position), B(OH)₂ (5-position) 125.93 Similarity score: 0.73 (CAS 720702-41-0) Model compound for coupling studies
(1-Ethyl-1H-pyrazol-5-yl)boronic acid Ethyl (1-position), B(OH)₂ (5-position) 140.00 Similarity score: 0.67 (CAS 1095080-54-8) Intermediate in kinase inhibitor synthesis
Key Observations :
  • Stability : The dihydrate form may improve solubility in aqueous conditions but requires strict storage (0–6°C) to prevent decomposition, unlike pinacol esters, which are moisture-stable .
  • Synthetic Utility : Pinacol esters (e.g., FF-1498 ) are preferred for long-term storage, while boronic acids are directly used in aqueous-phase couplings .

Cyclopropylmethyl-Substituted Analogues

Table 2: Cyclopropylmethyl Derivatives
Compound Name Functional Group Molecular Weight (g/mol) Purity/Notes References
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Carboxylic acid (5-position) 234.18 >95% purity; discontinued
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid Thiophene-carboxylic acid 248.30 Min. 95% purity; research use only
3-Cyclopropyl-5-(1H-pyrazol-1-yl)phenylboronic acid Phenylboronic acid with pyrazole 228.05 Research use only; -20°C storage
Key Observations :
  • Functional Group Diversity : Replacement of the boronic acid with carboxylic acid (e.g., ) shifts applications toward drug metabolite synthesis or enzyme inhibition studies.
  • Hybrid Structures : Compounds like 3-cyclopropyl-5-(1H-pyrazol-1-yl)phenylboronic acid combine boronic acids with additional aromatic systems, expanding utility in materials science.

Critical Notes and Challenges

  • Discontinuations : CymitQuimica lists several cyclopropylmethyl-pyrazole boronic acids as discontinued, highlighting supply chain instability .
  • Purity Variability : Purity ranges from 95% to >98%, impacting reproducibility in sensitive reactions .
  • Structural Nuances: Minor substituent changes (e.g., methyl vs. cyclopropylmethyl) significantly alter steric and electronic properties, necessitating tailored reaction conditions .

Biological Activity

1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate (CAS Number: 2096334-18-6) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound belongs to the pyrazole class, which is known for a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H15BN2O4
  • Molecular Weight : 202.020 g/mol
  • Structure : The compound features a pyrazole ring substituted with a cyclopropylmethyl group and a boronic acid moiety, which enhances its reactivity and potential biological interactions.

The biological activity of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid is primarily attributed to its ability to form reversible covalent bonds with certain biomolecules. Boronic acids are known to interact with diols in sugars and can inhibit proteases by modifying active site residues. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Cell Signaling Modulation : By influencing protein interactions, it can alter cellular signaling pathways.

1. Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

  • Research has shown that related pyrazole compounds demonstrate efficacy against various bacterial strains such as E. coli and S. aureus .
  • The presence of the boronic acid group may enhance the compound's ability to penetrate bacterial cell walls, leading to increased antibacterial activity.

2. Anti-inflammatory Effects

Pyrazoles are often studied for their anti-inflammatory potential:

  • In vitro studies have demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Compounds similar to 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

3. Anti-cancer Properties

The mechanism by which pyrazoles exert anti-cancer effects often involves the inhibition of specific cancer-related pathways:

  • Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
  • The boronic acid moiety may also contribute to the selective targeting of cancer cells through interactions with tumor-associated proteins.

Research Findings and Case Studies

StudyFindings
Akhtar et al. (2022)Demonstrated significant anti-inflammatory activity in synthesized pyrazole derivatives with IC50 values ranging from 71.11 to 81.77 μg/mL compared to diclofenac .
Chovatia et al. (2016)Reported promising anti-tubercular and antimicrobial properties for related compounds tested against various bacterial strains .
Burguete et al. (2015)Synthesized novel pyrazole compounds showing high activity against E. coli and S. aureus, indicating potential for further development as antimicrobial agents .

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Reference
1Ethyl acetoacetate, cyclopropylmethylhydrazine, EtOH, reflux60–75%
2Pd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane, 100°C40–55%

Basic Question: How is this compound characterized to confirm its structure and purity?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm; pyrazole protons at δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Detect boronic acid B–O stretching (~1340 cm⁻¹) and O–H bending (due to dihydrate) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H⁺] at m/z 223.1 for C₈H₁₂BN₂O₂).
  • Elemental Analysis : Confirm C, H, N, and B content within ±0.4% theoretical values.

Advanced Question: How can this boronic acid be utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The compound acts as a nucleophilic partner in Pd-catalyzed coupling:

Reaction Setup : Combine with aryl/heteroaryl halides (1.2 eq), Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2 eq), in a 3:1 dioxane/H₂O mixture at 80°C .

Optimization : Adjust pH (neutral to mildly basic) to prevent boronic acid self-condensation.

Workup : Purify via silica gel chromatography (ethyl acetate/hexane) or recrystallization.

Q. Critical Parameters :

  • Pd catalyst choice (e.g., Pd(OAc)₂ for electron-deficient substrates).
  • Exclusion of oxygen to prevent boroxine formation.

Advanced Question: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent dehydration .
  • Light Sensitivity : Protect from UV light to avoid boronic acid oxidation.
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and humidity >60% to minimize hydrolysis .

Decomposition Products : Boric acid, cyclopropylmethanol, and CO₂ detected via TGA-MS .

Advanced Question: How can mechanistic studies elucidate its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • DFT Calculations : Model transition states (e.g., B–O bond cleavage during cross-coupling) using Gaussian09 at the B3LYP/6-311++G(d,p) level .
  • Trapping Intermediates : Use in situ NMR to detect boronate esters or Pd complexes .

Advanced Question: How can researchers resolve contradictions in reported solubility data?

Methodological Answer:

  • Standardized Protocols : Use USP <921> guidelines for solubility testing in DMSO, H₂O, and EtOH at 25°C .
  • Dynamic Light Scattering (DLS) : Measure aggregation tendencies that may skew solubility results.
  • pH-Dependent Studies : Adjust pH (2–12) to assess ionization effects (boronic acid pKa ~8.5).

Q. Reported Data :

SolventSolubility (mg/mL)ConditionsSource
DMSO>5025°C
H₂O10–1525°C, pH 7

Advanced Question: What computational tools predict its bioactivity or interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., proteases) with PyMOL visualization .
  • ADMET Prediction : Employ SwissADME to assess permeability (LogP ~1.2) and CYP450 inhibition risks.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing or reactions to avoid inhalation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

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